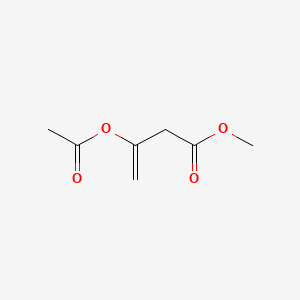

Methyl 3-(acetoxy)-3-butenoate

Description

Contextualization within Enol Acetate (B1210297) Chemistry and α,β-Unsaturated Esters

Methyl 3-(acetoxy)-3-butenoate's chemical identity is defined by two key functional groups: an enol acetate and an α,β-unsaturated methyl ester. The structure consists of a butenoate backbone where an acetoxy group is attached to the C-3 position, creating the enol acetate moiety, and a methyl ester group is at the C-1 position. ontosight.ai

The α,β-unsaturated ester is a well-established and highly versatile functional group in organic synthesis, frequently found in natural products and serving as a crucial intermediate. thieme-connect.de This part of the molecule is known to participate in a wide array of chemical transformations, including conjugate additions (Michael additions) and cycloaddition reactions. thieme-connect.deevitachem.com The electrophilic nature of the double bond, enhanced by the electron-withdrawing ester group, makes it susceptible to attack by nucleophiles. evitachem.com

Simultaneously, the enol acetate group provides another site of reactivity. Enol acetates can serve as synthetic equivalents of ketones or enolates. The reactivity of this compound is largely governed by the interplay of these two functional groups, with its unsaturation and the electrophilic nature of the acetoxy group making it a versatile tool in synthetic organic chemistry. evitachem.com For instance, the compound can undergo hydrolysis under acidic or basic conditions to yield 3-butenoic acid and acetic acid, or participate in transesterification reactions with other alcohols. evitachem.com

Historical Development and Emerging Significance as a Synthetic Precursor

The synthesis of α,β-unsaturated esters has been a long-standing area of interest in organic chemistry. thieme-connect.de Methods for their preparation are numerous and include classic reactions like the Knoevenagel and Doebner-modified Knoevenagel condensations. thieme-connect.de More modern methods, such as the iron carbonyl-promoted isomerization of olefin esters, demonstrate the ongoing development in this area. For example, methyl 3-butenoate, a structural precursor to the title compound, can be isomerized to its α,β-unsaturated counterpart in high yield. acs.orgchemicalbook.com

The direct synthesis of this compound can be achieved through the acetylation of methyl 3-hydroxy-3-butenoate using acetic anhydride (B1165640) with a suitable catalyst. ontosight.ai

The emerging significance of this compound lies in its utility as a versatile building block for more complex molecules. evitachem.com Its bifunctional nature allows for sequential and selective manipulations, making it a valuable intermediate in multistep syntheses. It has been identified as a key intermediate in the synthesis of a variety of compounds, including those with potential applications as pharmaceuticals, such as antiviral and anticancer agents, and agrochemicals, like insecticides and herbicides. ontosight.ai This demonstrates its growing role as a precursor in the development of functionally complex and biologically active molecules.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is primarily concentrated within the domain of synthetic organic chemistry, where it serves as a valuable tool for constructing intricate molecular frameworks.

Key research domains include:

Synthetic Methodology: The compound is used to explore and develop new synthetic methods. Its unique reactivity, stemming from the combination of the enol acetate and α,β-unsaturated ester, allows it to be a test substrate for new chemical transformations. evitachem.com

Total Synthesis of Natural Products: As a versatile building block, it holds potential for application in the total synthesis of natural products and their analogues. The functional groups present allow for the introduction of further complexity and stereocenters.

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals. ontosight.aievitachem.com Its application in creating scaffolds for antiviral and anticancer agents highlights its importance in this field. ontosight.ai

Agrochemical Synthesis: It is also a precursor for agrochemicals, such as insecticides and herbicides, contributing to the development of new crop protection agents. ontosight.ai

Reaction Mechanism Studies: this compound is employed in studies aimed at understanding the mechanisms of reactions involving unsaturated esters and enol acetates. evitachem.com

The compound's capacity to act as a linchpin in the synthesis of diverse and valuable molecules ensures its continued relevance in these advanced research areas. evitachem.com

Properties

CAS No. |

4525-23-9 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

methyl 3-acetyloxybut-3-enoate |

InChI |

InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h1,4H2,2-3H3 |

InChI Key |

RSUXDGSAMUJZNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=C)CC(=O)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 3 Acetoxy 3 Butenoate

Established Reaction Pathways for Carbon-Carbon Bond Formation Leading to the Butenoate Scaffold

The construction of the four-carbon butenoate framework is a critical step in the synthesis of methyl 3-(acetoxy)-3-butenoate. This can be achieved through several established carbon-carbon bond-forming reactions, including condensation and olefination reactions.

Formation via Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis for creating carbon-carbon bonds. iitk.ac.in In the context of butenoate synthesis, the Aldol condensation is a particularly relevant pathway. iitk.ac.in This reaction typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated system, a key feature of the butenoate structure. iitk.ac.in

For instance, a crossed Aldol condensation between two different carbonyl compounds can be employed to build the butenoate backbone. iitk.ac.in The mechanism involves the deprotonation of an α-carbon of one carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second reactant. iitk.ac.in

Another relevant condensation approach is the Mukaiyama-type condensation, which utilizes silyl (B83357) enol ethers as nucleophiles in the presence of a Lewis acid catalyst. umd.edu This method offers a powerful way to form carbon-carbon bonds under specific and controlled conditions. umd.edu

Approaches Involving Olefination Reactions

Olefination reactions provide a direct route to the carbon-carbon double bond present in the butenoate scaffold. Several named reactions fall under this category, offering different levels of stereoselectivity and substrate scope. gold-chemistry.org

The Wittig reaction is a widely used olefination method that involves the reaction of a phosphorus ylide with an aldehyde or ketone. gold-chemistry.orgkashanu.ac.ir The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. acs.org For the synthesis of a butenoate, a stabilized ylide would typically be required.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. gold-chemistry.org A key advantage of the HWE reaction is that it often favors the formation of the (E)-alkene, which can be desirable for specific synthetic targets.

Other notable olefination reactions include the Peterson olefination , which utilizes α-silyl carbanions, and the Julia olefination , which involves sulfones. gold-chemistry.org These methods provide alternative strategies for constructing the butenoate double bond, each with its own set of advantages and limitations. gold-chemistry.org

Functionalization Strategies for Acetate (B1210297) Incorporation

Once the butenoate framework is established, the next critical step is the introduction of the acetoxy group at the 3-position. This is typically achieved through the acylation of a suitable precursor or by alternative methods for generating enol acetates.

Acylation of Hydroxybutenoate Precursors

A common and direct method for introducing the acetoxy group is through the acylation of a methyl 3-hydroxybutenoate precursor. ontosight.ai This reaction typically involves treating the hydroxybutenoate with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a catalyst or base. ontosight.aicdnsciencepub.com

The choice of catalyst can be crucial for the efficiency of the reaction. For example, the reaction of ethyl 3-(2-methoxyethyl)-3-methylglycidate with acetic anhydride and sulfuric acid yields an acetoxy butenoate derivative. cdnsciencepub.com The use of a strong acid like sulfuric acid facilitates the reaction.

The table below summarizes representative conditions for the acylation of hydroxybutenoate precursors.

| Precursor | Acylating Agent | Catalyst/Base | Product | Reference |

| Methyl 3-hydroxybutenoate | Acetic Anhydride | Catalyst | This compound | ontosight.ai |

| Ethyl 3-(2-methoxyethyl)-3-methylglycidate | Acetic Anhydride | Sulfuric Acid | Ethyl 2-acetoxy-3-(2-methoxyethyl)-3-butenoate | cdnsciencepub.com |

Alternative Methods for Enol Acetate Generation

Enol acetates can also be synthesized through various other methods, providing alternative routes to the target compound.

One approach involves the reaction of ketene (B1206846) with a ketone in the presence of an acid catalyst. google.com For example, isopropenyl acetate can be prepared by reacting ketene with acetone (B3395972) using catalysts like sulfuric acid or p-toluene sulfonic acid. google.com A similar strategy could potentially be adapted for the synthesis of this compound from a suitable keto-ester precursor.

Another method involves the mercuration of acetylenes, which can lead to the formation of enol acetates. acs.org Additionally, the reaction of acetylenic compounds with carboxylic acids catalyzed by silver has been reported for the synthesis of enol esters. acs.org

Recent developments have also explored copper(II)-mediated phosphorylation of enol acetates, indicating the reactivity and synthetic utility of this functional group. beilstein-journals.org Furthermore, salicylic (B10762653) acid has been used as a catalyst for the arylation of enol acetates with anilines. ua.es These methods, while not direct syntheses of this compound, highlight the diverse chemical transformations involving enol acetates.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to organic synthesis aims to reduce the environmental impact of chemical processes. whiterose.ac.uk This can be achieved through various strategies, including the use of renewable feedstocks, atom-efficient reactions, and environmentally benign catalysts and solvents. whiterose.ac.uk

In the context of this compound synthesis, several opportunities exist to incorporate green chemistry principles. For example, methyl vinyl glycolate (B3277807) (methyl 2-hydroxybut-3-enoate), which can be derived from the degradation of mono- and disaccharides, has the potential to be a renewable platform molecule. rsc.org The rearrangement of the allylic acetate of this bio-based precursor could offer a greener route to 4-acetoxycrotonate, a related structure. rsc.org

The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. Employing efficient catalysts, such as the reusable sulfonated charcoal for esterification reactions, can significantly reduce waste. ub.edu The development of catalytic processes for both the butenoate scaffold formation and the subsequent acetylation step is crucial.

Evaluating the efficiency of a synthetic route can be done using metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). whiterose.ac.uk By analyzing these metrics, chemists can identify areas for improvement and design more sustainable synthetic pathways for this compound.

Solvent-Free and Atom-Economical Processes

The principles of green chemistry encourage the development of synthetic methods that minimize waste and maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. whiterose.ac.uk Solvent-free reactions are a significant step in this direction, as they reduce the use of often hazardous and difficult-to-dispose-of organic solvents. caribjscitech.com

While specific research on the solvent-free synthesis of this compound is not extensively documented, analogous reactions for structurally similar compounds, such as Baylis-Hillman acetates, have been successfully carried out under solvent-free conditions. caribjscitech.comresearchgate.net These reactions often demonstrate high yields and simplified purification procedures. caribjscitech.com For instance, the synthesis of fused pyrimidone derivatives from Baylis-Hillman acetates has been achieved by stirring the reactants at room temperature without any solvent, resulting in good yields of the final products. caribjscitech.com This suggests the potential for developing a similar solvent-free approach for the acetylation of methyl 3-hydroxy-3-butenoate.

The concept of atom economy is central to designing sustainable synthetic routes. researchgate.net In the context of this compound synthesis, an ideal atom-economical process would involve the direct addition of an acetyl group to the precursor without the formation of byproducts. The Morita-Baylis-Hillman (MBH) reaction, which can be a precursor step to forming compounds like this compound, is itself noted for its atom economy as it constructs a C-C bond from an aldehyde and an activated alkene with 100% atom economy. researchgate.net

Utilization of Sustainable Catalytic Systems

The choice of catalyst plays a pivotal role in the sustainability of a chemical process. Ideal catalysts are non-toxic, recyclable, and can operate under mild reaction conditions.

Enzymatic Catalysis:

A study on the enzymatic synthesis of new acetoacetate-ursodeoxycholic acid hybrids highlighted the regioselective transesterification capabilities of Candida antarctica lipase (B570770) B (CAL-B) in producing mono-acylated products. mdpi.com This selectivity could be highly advantageous in the synthesis of this compound to avoid potential side reactions.

Heterogeneous Catalysis:

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to their homogeneous counterparts. oiccpress.combiofueljournal.com For acetylation reactions, a variety of solid acid catalysts have been explored. Natural base catalysts, such as those derived from waste snail shells, have been successfully employed in the synthesis of functionalized 2-amino-4H-chromenes, demonstrating the potential of utilizing waste materials for sustainable catalysis. oiccpress.com

In the context of biodiesel production, which involves transesterification reactions similar in principle to the synthesis of this compound, various green-synthesized heterogeneous catalysts have been investigated. biofueljournal.com Furthermore, metal-free, visible-light-promoted methods have been developed for the functionalization of Baylis-Hillman acetates, offering a green and mild alternative to traditional metal-catalyzed reactions. rsc.orgrsc.org These approaches highlight the ongoing innovation in developing sustainable catalytic systems that could be adapted for the synthesis of this compound.

Below is a table summarizing research findings on related sustainable synthesis methodologies that could be analogous to the production of this compound.

| Reaction Type | Catalyst | Solvent | Key Findings | Reference |

| Synthesis of Fused Pyrimidones | None | Solvent-free | High yields (67-78%) under mild, solvent-free conditions from Baylis-Hillman acetates. | caribjscitech.com |

| Synthesis of Fused α-pyrones | Basic ionic liquid [bdmim]OH | Ultrasonic irradiation | Good to high yields (82-98%) with short reaction times (5-15 min). | researchgate.net |

| Iodination of Baylis-Hillman Acetates | SmI₃ | Ionic liquid [bmim]BF₄ | Remarkable rate acceleration and excellent yields of (Z)-allyl iodides. | nih.gov |

| Decarboxylative Alkylation of Baylis-Hillman Acetates | Rose Bengal (photocatalyst) | Not specified | Metal-free, visible-light-promoted reaction with broad substrate scope. | rsc.orgrsc.org |

| Lipase-mediated Flavour Ester Synthesis | Immobilized Rhizopus oryzae lipase | Solvent-free | High molar conversion for methyl butyrate (B1204436) and octyl acetate synthesis. | nih.gov |

| Lipase-catalyzed Acylation of Ethyl 3-hydroxybutanoate | Candida antarctica lipase B (CAL-B) | Solvent-free | Successful kinetic resolution under solvent-free conditions. | utupub.firesearchgate.net |

| Enzymatic Synthesis of Acetoacetate-UDCA Hybrids | Candida antarctica lipase B (CAL-B) | t-butanol | Regioselective synthesis of the 3α-acetoacetoxy derivative. | mdpi.com |

| Synthesis of 2-amino-4H-chromenes | Natural base catalyst (from snail shells) | Water | Sustainable synthesis with a catalyst derived from waste material. | oiccpress.com |

Reactivity and Transformational Chemistry of Methyl 3 Acetoxy 3 Butenoate

Nucleophilic Additions to the Activated Alkene System

The electronic character of Methyl 3-(acetoxy)-3-butenoate is defined by the conjugation of the carbon-carbon double bond with the electron-withdrawing methyl ester group. This conjugation renders the β-carbon electrophilic and susceptible to attack by nucleophiles. Nucleophilic additions to this system can proceed via two main pathways: conjugate (1,4) addition or direct (1,2) addition to the carbonyl group.

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this process, a nucleophile adds to the β-carbon of the butenoate backbone. This type of reaction is generally favored by "soft" nucleophiles, which are typically weakly basic. The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-adduct. masterorganicchemistry.com

A wide range of nucleophiles can participate in conjugate addition reactions with activated alkenes. masterorganicchemistry.com Common examples include organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from compounds like malonic esters and β-ketoesters. chemistrysteps.comyoutube.com The choice of nucleophile and reaction conditions can significantly influence the outcome and efficiency of the reaction.

Table 1: Representative Conjugate Addition Reactions on α,β-Unsaturated Esters

| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type |

|---|---|---|

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Ether, -78°C to 0°C | β-Alkyl-substituted ester |

| Diethyl Malonate | NaOEt, EtOH | 1,5-Dicarbonyl compound |

| Pyrrolidine (forms enamine) | Acid catalyst, then Michael acceptor | γ-Amino ester derivative |

| Thiophenol | Base (e.g., Et₃N) | β-Thioether ester |

For instance, the reaction of an α,β-unsaturated ester with a lithium diorganocopper reagent is a highly effective method for forming a new carbon-carbon bond at the β-position. libretexts.org Similarly, the classic Michael reaction, involving the addition of an enolate from a 1,3-dicarbonyl compound, is a powerful tool for constructing more complex molecular frameworks. chemistrysteps.comorganic-chemistry.org

While conjugate addition is common, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can also occur. This pathway is generally favored by "hard," highly reactive nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi). These strong nucleophiles tend to react irreversibly at the most electrophilic site, which is the carbonyl carbon. youtube.com

The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated systems. The outcome is determined by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. For example, the use of a Grignard reagent typically leads to the 1,2-addition product, an allylic alcohol, after an acidic workup. In contrast, using a Gilman (organocuprate) reagent with the same alkyl group would favor the 1,4-addition product. libretexts.orglibretexts.org

Subsequent transformations of the initial adducts are common. For example, the enolate formed during a conjugate addition can be trapped by an electrophile other than a proton, leading to further functionalization at the α-carbon.

Electrophilic Transformations and Substitutions

The double bond in this compound, although electron-deficient, can still undergo electrophilic addition reactions, particularly with strong electrophiles.

The addition of halogens, such as chlorine (Cl₂) and bromine (Br₂), across the double bond of an alkene is a fundamental electrophilic addition reaction. In the case of electron-deficient alkenes like α,β-unsaturated esters, this reaction can still proceed, though sometimes requiring more forcing conditions compared to electron-rich alkenes. researchgate.net

The mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a halide ion. libretexts.org This mechanism results in the anti-addition of the two halogen atoms across the double bond, meaning they add to opposite faces of the original alkene plane. youtube.com

Table 2: Halogenation of Activated Alkenes

| Alkene Substrate | Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|---|

| Methyl Acrylate | Br₂ | CCl₄ | Methyl 2,3-dibromopropanoate | anti-addition |

| Cyclohexenone | Cl₂ | CH₂Cl₂ | 2,3-Dichlorocyclohexanone | anti-addition |

| Methyl Crotonate | Br₂ in H₂O | N/A | Methyl 2-bromo-3-hydroxybutanoate | anti-addition (Bromohydrin) |

The resulting vicinal dihalides are versatile synthetic intermediates. They can undergo dehydrohalogenation to introduce new double bonds or be used in nucleophilic substitution reactions. The halogenation of electron-deficient alkenes can sometimes lead to a mixture of regioisomers, depending on the stability of intermediates. researchgate.net

More complex transformations can be achieved by trapping reactive intermediates with electrophiles. For instance, the enolate generated from a conjugate addition reaction is nucleophilic at the α-carbon. While this enolate is typically protonated during workup, it can be intercepted by other electrophiles present in the reaction mixture.

This strategy allows for the formation of two new bonds in a single operation. For example, after a nucleophile adds to the β-carbon, the resulting enolate can be alkylated at the α-position by adding an alkyl halide. This tandem conjugate addition/alkylation sequence is a powerful method for the stereocontrolled synthesis of substituted carbonyl compounds.

Cycloaddition Reactions of the Butenoate Moiety

The alkene component of this compound can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The most prominent of these is the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene, referred to as the dienophile. wikipedia.orgsigmaaldrich.com Alkenes that are substituted with electron-withdrawing groups, such as the ester group in this compound, are excellent dienophiles. These electron-withdrawing groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. masterorganicchemistry.com

The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene product. masterorganicchemistry.com This makes the Diels-Alder reaction a powerful tool for the synthesis of complex cyclic systems with well-defined stereochemistry.

Table 3: Representative Diels-Alder Reactions with Activated Alkenes as Dienophiles

| Diene | Dienophile | Conditions | Product Type |

|---|---|---|---|

| 1,3-Butadiene | Methyl Acrylate | Heat (e.g., 150°C) | Substituted cyclohexene |

| Cyclopentadiene | Maleic Anhydride (B1165640) | Room Temperature | Bicyclic adduct (endo product favored) |

| Isoprene | Methyl Vinyl Ketone | Lewis Acid (e.g., AlCl₃) | Regioisomeric cyclohexene adducts |

| Danishefsky's Diene | Acrolein | Heat | Dihydropyrone after hydrolysis |

This compound, as an electron-poor alkene, is expected to be a reactive dienophile, readily undergoing [4+2] cycloaddition with various electron-rich dienes to form highly functionalized six-membered rings.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data concerning the compound “this compound” to generate a detailed article on its reactivity and transformational chemistry as per the requested outline.

Searches for this particular compound in chemical databases and scholarly articles did not yield specific examples or detailed research findings for the following reaction categories:

Diels-Alder and Related Pericyclic Processes: No documented studies were found where this compound acts as either a diene or a dienophile in Diels-Alder reactions.

1,3-Dipolar Cycloadditions: The participation of this specific alkene in 1,3-dipolar cycloaddition reactions is not described in the available literature.

Transition Metal-Catalyzed Reactions:

Cross-Coupling Methodologies: There are no specific reports of this compound being used as a substrate in Heck, Suzuki, Sonogashira, or other common cross-coupling reactions.

Hydrogenation and Reductive Transformations: Specific conditions and outcomes for the hydrogenation or reduction of this compound are not documented.

Isomerization and Rearrangement Reactions: Catalyzed isomerization or rearrangement reactions involving this compound have not been reported.

Carbene and Nitrene Mediated Transformations: There is no available literature on the reactions of carbenes or nitrenes with this compound.

Due to the lack of specific data for "this compound" in the scientific domain, providing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible without resorting to speculation or including information from different, unrelated compounds.

Radical Chemistry and Photochemical Reactivity of this compound

The reactivity of this compound in radical and photochemical reactions is dictated by the interplay of its two key functional groups: the α,β-unsaturated ester and the vinyl acetate (B1210297) moiety. While specific literature on this exact compound is limited, its behavior can be inferred from the well-established chemistry of these constituent parts.

Radical Chemistry

The presence of a double bond makes this compound susceptible to radical reactions, primarily through addition to the π-system and participation in polymerization processes.

This compound is expected to undergo intermolecular radical additions. Nucleophilic radicals will preferentially add to the β-position of the α,β-unsaturated ester due to the electron-withdrawing nature of the ester group, which lowers the electron density at this position libretexts.org. The resulting radical intermediate at the α-position can then be trapped by a hydrogen donor or another radical species.

Photoredox catalysis can initiate radical additions to α,β-unsaturated esters. For instance, α-carbonyl radicals, generated from the single-electron oxidation and fragmentation of silyl (B83357) ketene (B1206846) acetals, can add to Michael acceptors in a 1,4-fashion researchgate.net.

Intramolecular radical cyclizations are also plausible if a radical can be generated elsewhere in a molecule containing the this compound framework. For example, radicals generated from β-ketoesters have been shown to undergo intramolecular cyclization onto unactivated alkenes under photoredox conditions nih.govacs.org. The success of such cyclizations often depends on the conformational mobility of the radical intermediate and the nature of the radical acceptor researchgate.net.

Table 1: Plausible Radical Reactions of this compound

| Reaction Type | Reagents/Conditions | Expected Product Type | Notes |

| Intermolecular Radical Addition | Radical Initiator (e.g., AIBN), Radical Precursor (e.g., Alkyl Halide), H-donor (e.g., Bu3SnH) | β-Substituted Butanoate Derivative | Addition occurs at the β-position of the unsaturated ester. |

| Photoredox-Catalyzed Addition | Photocatalyst (e.g., Ru(bpy)3Cl2), Light, Radical Precursor | β-Substituted Butanoate Derivative | Allows for radical generation under mild conditions. |

| Intramolecular Radical Cyclization | Radical Initiator, Tethered Radical Precursor | Cyclic or Bicyclic Ester | Feasibility depends on the length and nature of the tether. |

Vinyl esters, such as the vinyl acetate portion of this compound, are known to undergo free-radical polymerization. The high reactivity of the propagating radical in vinyl ester polymerization can lead to a significant degree of chain transfer reactions, which can result in the formation of branched polymers. The α,β-unsaturated ester functionality can also participate in polymerization, potentially leading to cross-linked materials.

Photochemical Reactivity

Upon absorption of ultraviolet light, this compound is expected to exhibit a range of photochemical reactions characteristic of α,β-unsaturated esters and vinyl esters.

A common photochemical reaction for α,β-unsaturated esters is E/Z isomerization around the carbon-carbon double bond nih.gov. Irradiation can lead to a photostationary state of the geometric isomers. Furthermore, photoenolization of α,β-unsaturated esters can occur, particularly from the Z-isomer, through a libretexts.orgnih.gov-hydride shift to form a transient ketene hemiacetal. This intermediate can then tautomerize to a β,γ-unsaturated ester, representing a contra-thermodynamic positional isomerization nih.govelsevierpure.comacs.org.

This compound is a potential substrate for [2+2] photocycloaddition reactions. This can occur intermolecularly with other alkenes or intramolecularly if another double bond is present in the molecule. The vinyl acetate moiety can participate in such cycloadditions. For example, the [2+2] photocycloaddition of vinyl acetate with 2(1H)-quinolones has been reported nih.gov. The α,β-unsaturated ester can also undergo dimerization or react with other olefins upon photoexcitation. These reactions often proceed through a triplet excited state and can be facilitated by photosensitizers nih.govnih.gov. The regioselectivity of such cycloadditions can be influenced by the electronic nature of the reaction partners.

Table 2: Potential Photochemical Transformations of this compound

| Reaction Type | Wavelength/Conditions | Expected Product Type | Notes |

| E/Z Isomerization | UV irradiation | Geometric Isomer | Reversible reaction leading to a photostationary state. |

| Positional Isomerization | UV irradiation, potentially with a proton shuttle | β,γ-Unsaturated Ester | Proceeds via a photoenol intermediate. |

| [2+2] Cycloaddition | UV irradiation, with or without photosensitizer | Cyclobutane Derivative | Can be intermolecular (dimerization or with another alkene) or intramolecular. |

In-Depth Article on the Synthetic Applications of this compound Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive series of targeted searches for the chemical compound “this compound,” it has been determined that there is insufficient specific and detailed information available in the public domain to construct the requested scientific article. The user’s strict requirement to focus solely on this compound and adhere to a detailed outline of its applications as a versatile synthetic building block cannot be met with the currently accessible research data.

While extensive information exists for structurally related compounds, such as acetoxy allenoates and various butenoate derivatives, the search results did not yield specific examples, detailed research findings, or data tables directly pertaining to the synthetic applications of this compound. The available literature provides a broad understanding of concepts like stereoselective synthesis, annulation reactions, and the synthesis of bioactive molecules. However, the direct linkage of these concepts to "this compound" through concrete, published examples is absent.

The user’s instructions demanded a thorough and scientifically accurate article structured around the following key areas:

Construction of Complex Carbon Frameworks in Organic Synthesis , including its role in the stereoselective synthesis of advanced intermediates and in annulation and ring-forming reactions.

Use as a Precursor for Bioactive Molecules and Complex Natural Product Synthesis , with a focus on its strategic application in chiral auxiliary-mediated syntheses and the development of scaffolds with defined stereochemistry.

Derivatization to Access Diverse Functionalized Organic Compounds .

Without specific studies and reaction schemes involving this compound, any attempt to generate the requested content would require extrapolation from related but distinct chemical entities. This approach would not adhere to the user's explicit instruction to focus solely on the specified compound and would compromise the scientific accuracy and integrity of the article. Therefore, the generation of a detailed and authoritative article that meets the user's stringent requirements is not possible at this time.

Applications of Methyl 3 Acetoxy 3 Butenoate As a Versatile Synthetic Building Block

Derivatization to Access Diverse Functionalized Organic Compounds

Synthesis of Substituted Esters and Carboxylic Acids

Methyl 3-(acetoxy)-3-butenoate provides a powerful platform for synthesizing a diverse array of substituted esters and their corresponding carboxylic acids. Its reactivity can be harnessed through two primary pathways: alkylation reactions, analogous to the classic acetoacetic ester synthesis, and transition-metal-catalyzed cross-coupling reactions.

In reactions mirroring the acetoacetic ester synthesis, the α-carbon of the parent compound, methyl acetoacetate (B1235776), is readily deprotonated by a suitable base to form a resonance-stabilized enolate. uomustansiriyah.edu.iqwikipedia.org This enolate is a potent nucleophile that reacts efficiently with electrophiles such as alkyl halides in an SN2 reaction to form α-substituted β-keto esters. youtube.com The resulting compounds are valuable synthetic intermediates.

Mild acidic or basic hydrolysis of these α-substituted β-keto esters cleaves the ester group to yield the corresponding β-keto carboxylic acids. libretexts.org If the goal is to retain the ester functionality, the reaction conditions can be controlled to selectively hydrolyze the acetate (B1210297) group or utilize the enol acetate directly in alternative synthetic strategies.

A more contemporary application involves the use of enol derivatives, such as enol tosylates or enol acetates, in cross-coupling reactions. orgsyn.org While research has detailed the use of (Z)-3-(p-toluenesulfonyloxy)but-2-enoate (an enol tosylate of methyl acetoacetate) as a cross-coupling partner, the principle extends to enol acetates like this compound. orgsyn.org In these reactions, a palladium or nickel catalyst facilitates the coupling of the enol derivative with organoboron compounds (Suzuki coupling), organometallics, or aryl/vinyl halides to introduce a wide variety of substituents at the 3-position of the butenoate scaffold. This method is particularly effective for creating carbon-carbon bonds with sp²-hybridized carbon atoms, leading to the synthesis of aryl- or vinyl-substituted unsaturated esters.

Table 1: Representative Synthesis of Substituted Esters & Acids

| Starting Material | Reagents & Conditions | Intermediate Product | Final Product (after hydrolysis) | Product Class |

| Methyl Acetoacetate | 1. NaOCH₃2. R-X (Alkyl Halide) | Methyl 2-alkyl-3-oxobutanoate | 2-Alkyl-3-oxobutanoic Acid | Substituted β-Keto Ester / Acid |

| Methyl Acetoacetate | 1. NaH2. R-COCl (Acyl Chloride) | Methyl 2-acyl-3-oxobutanoate | 2-Acyl-3-oxobutanoic Acid | Substituted β-Keto Ester / Acid |

| This compound | R-B(OH)₂, Pd Catalyst, Base | Methyl 3-aryl-3-butenoate | 3-Aryl-3-butenoic Acid | Substituted Unsaturated Ester / Acid |

Access to Polyketide-like Structures

Polyketides are a large and structurally diverse class of natural products characterized by repeating β-hydroxycarbonyl or related motifs. mdpi.com They are biosynthesized through the iterative condensation of simple carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.govnih.gov Synthetic chemists have developed bio-inspired strategies that mimic this iterative process to construct polyketide chains in the laboratory. frontiersin.org

This compound serves as an excellent C4 building block in such strategies. The fundamental reaction of the acetoacetic ester synthesis, which involves acylation of the enolate, generates a β,δ-diketo ester. This structure is a simple triketide, representing the core backbone of many polyketide natural products.

The synthetic sequence can be designed iteratively. The enolate derived from methyl acetoacetate can be acylated with an acyl chloride or another ester to form a diketoester. This product can then be subjected to selective reduction of one of the ketone functionalities to a hydroxyl group, creating the characteristic β-hydroxycarbonyl unit found in polyketides. This new, larger fragment, still containing a terminal ester and a ketone, can be further elaborated. By repeating sequences of acylation, reduction, and other functional group manipulations, complex polyketide-like chains with controlled stereochemistry can be assembled.

The chemical diversity of polyketides arises from the choice of starter and extender units, the degree of reduction at each step, and subsequent stereochemical control. researchgate.net The use of building blocks like this compound allows chemists to systematically install side chains and control the oxidation state at specific positions, providing access to a vast range of complex, biologically relevant molecules.

Table 2: Iterative Approach to Polyketide-like Structures

| Iteration | Key Reaction | Reactant(s) | Resulting Structure | Structural Motif |

| 1 | Claisen-type Condensation / Acylation | Methyl Acetoacetate Enolate + Acyl Chloride | Methyl 2-acyl-3-oxobutanoate | β-Diketone |

| 2 | Selective Ketone Reduction | Product from Iteration 1 + Reducing Agent (e.g., NaBH₄) | Methyl 2-acyl-3-hydroxybutanoate | β-Hydroxyketone |

| 3 | Chain Extension | Product from Iteration 2 (after modification) + Acetoacetate Enolate | Extended Carbon Chain | Polyketide Backbone |

Mechanistic Investigations and Theoretical Studies on Methyl 3 Acetoxy 3 Butenoate Transformations

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of bond-making and bond-breaking events, along with the energetic profiles of these processes, is fundamental to controlling the outcomes of chemical reactions involving methyl 3-(acetoxy)-3-butenoate. Kinetic and computational studies are powerful tools for this purpose.

Kinetic Isotope Effects (KIEs) are instrumental in detailing transition state structures by measuring the change in reaction rate upon isotopic substitution. nih.gov For reactions involving this compound, substituting hydrogen with deuterium (B1214612) at specific positions can reveal the extent to which a particular C-H bond is broken or formed in the rate-determining step. For instance, in a base-catalyzed isomerization, a primary KIE (kH/kD > 1) would be expected if the abstraction of a proton at a specific position is the rate-limiting step.

Solvent isotope effects can also provide mechanistic insights. chem-station.comnih.gov A reaction that is faster in a deuterated solvent compared to a protonated one (an inverse solvent kinetic isotope effect) often suggests the involvement of a pre-equilibrium step where a proton is added to the substrate. chem-station.com

While specific Hammett studies on this compound are not extensively documented, this method could be applied to reactions where a substituted aromatic reagent reacts with the butenoate. By correlating the reaction rates with the electronic properties of the substituents on the aromatic ring, one could elucidate the electronic demands of the transition state.

Table 1: Hypothetical Kinetic Isotope Effects for a Reaction of this compound This table presents illustrative data to demonstrate how KIEs are used for mechanistic analysis.

| Reaction Type | Isotopic Substitution Position | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Base-catalyzed double bond migration | C-2 | 6.5 | C-H bond breaking at C-2 is part of the rate-determining step. |

| Acid-catalyzed hydrolysis | H2O vs. D2O | 0.7 | Inverse solvent effect suggests a pre-equilibrium protonation step. |

| Radical addition to the double bond | C-4 | 1.1 | Small secondary KIE, consistent with sp2 to sp3 rehybridization at C-4 in the transition state. |

Computational chemistry provides a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone. Density Functional Theory (DFT) is a widely used method to explore the potential energy surfaces of reactions involving esters. researchgate.netimist.madntb.gov.ua For this compound, DFT calculations can be used to:

Optimize the geometries of reactants, transition states, and products.

Calculate the activation energies and reaction enthalpies.

Simulate vibrational spectra to confirm the nature of stationary points (minima or transition states). researchgate.net

For example, in a cycloaddition reaction, DFT can distinguish between a concerted or stepwise mechanism by locating the relevant transition states and intermediates and comparing their relative energies. imist.ma

Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound in solution, providing insights into solvent effects, conformational preferences, and the role of molecular motion in the reaction process.

Table 2: Calculated Energetic Data for a Postulated Reaction Pathway using DFT Illustrative data based on typical computational studies of related esters.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants | B3LYP/6-31G(d) | 0.0 | 0 |

| Transition State 1 (TS1) | B3LYP/6-31G(d) | +25.4 | 1 |

| Intermediate | B3LYP/6-31G(d) | +5.2 | 0 |

| Transition State 2 (TS2) | B3LYP/6-31G(d) | +18.9 | 1 |

| Products | B3LYP/6-31G(d) | -15.7 | 0 |

Stereochemical Control and Stereoselectivity in Reactions

The planar nature of the double bond in this compound means that additions across this bond can lead to the formation of new stereocenters. Controlling the stereochemical outcome of such reactions is a significant goal in organic synthesis.

Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, and one is formed in preference to the others. In reactions of this compound, if a chiral center is already present in the reacting partner or is introduced in a preceding step, it can influence the facial selectivity of attack on the double bond, leading to a diastereoselective outcome. The formation of contiguous stereocenters with high levels of stereocontrol is a key challenge in synthesis. researchgate.net

Enantioselective catalysis aims to produce one enantiomer of a chiral product preferentially. This is typically achieved by using a chiral catalyst, often a transition metal complexed with a chiral ligand. mdpi.com For transformations of this compound, such as catalytic hydrogenation or allylic substitution, the choice of chiral ligand is crucial for inducing high enantioselectivity. nih.govnih.gov The chiral ligand creates a chiral environment around the metal center, which differentiates between the two enantiotopic faces of the substrate's double bond, leading to the preferential formation of one enantiomer.

Table 3: Enantioselective Hydrogenation of this compound Representative data illustrating the effect of different chiral ligands on enantioselectivity.

| Catalyst Precursor | Chiral Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| [Rh(COD)2]BF4 | (R)-BINAP | >95:5 | 92 |

| Pd(OAc)2 | (S,S)-DIOP | >95:5 | 85 |

| RuCl2(PPh3)3 | (R,R)-Me-DuPhos | >95:5 | 98 |

Electronic Structure and Reactivity Predictions

The inherent reactivity of this compound is governed by its electronic structure. Computational methods are invaluable for predicting this reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict how the molecule will interact with other reagents.

HOMO: The location of the HOMO typically indicates the site of nucleophilic character and where the molecule is most likely to react with electrophiles. For this compound, the HOMO is expected to be localized on the C=C double bond.

LUMO: The location of the LUMO indicates the site of electrophilic character and where the molecule is most susceptible to attack by nucleophiles. The LUMO is likely centered on the carbonyl carbon of the ester group.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. dntb.gov.ua Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Deuterium |

| (R)-BINAP |

| (S,S)-DIOP |

| (R,R)-Me-DuPhos |

Advanced Analytical Methodologies for Mechanistic Elucidation in Synthesis

Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., NMR, IR, UV-Vis)

In situ, or real-time, reaction monitoring provides a continuous stream of data on the concentration of reactants, intermediates, and products as a reaction proceeds. This dynamic view is crucial for a comprehensive mechanistic understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-invasive technique for monitoring reactions in the solution phase. By tracking the changes in the chemical shifts and integrals of specific proton (¹H) or carbon (¹³C) signals, one can quantify the consumption of starting materials and the formation of products. For the synthesis of Methyl 3-(acetoxy)-3-butenoate, likely from a precursor such as methyl acetoacetate (B1235776), ¹H NMR could be used to follow the disappearance of the methylene (B1212753) protons (CH₂) adjacent to the ketone in the starting material and the concurrent appearance of the characteristic vinylic proton signals of the enol acetate (B1210297) product.

Interactive Table 1: Hypothetical ¹H NMR Chemical Shifts for Monitoring the Synthesis of this compound. This table illustrates the expected shifts that would be monitored during the reaction.

| Compound | Functional Group | Proton Signal | Expected Chemical Shift (ppm) | Monitored Change |

| Methyl Acetoacetate (Reactant) | Keto-enol Tautomer | α-CH₂ (keto form) | ~3.5 | Decrease |

| Methyl Acetoacetate (Reactant) | Keto-enol Tautomer | =CH (enol form) | ~5.0 | Decrease |

| Methyl Acetoacetate (Reactant) | Ester | -OCH₃ | ~3.7 | Shift/Change |

| Acetic Anhydride (B1165640) (Reactant) | Acetyl Group | -CH₃ | ~2.2 | Decrease |

| This compound (Product) | Vinylic | =CH₂ | ~5.0 - 5.5 | Increase |

| This compound (Product) | Methylene | -CH₂- | ~3.2 | Increase |

| This compound (Product) | Acetoxy | -OCOCH₃ | ~2.1 | Increase |

| This compound (Product) | Ester | -OCH₃ | ~3.8 | Increase |

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly well-suited for in situ monitoring. The conversion of a β-ketoester like methyl acetoacetate to an enol acetate involves significant changes in functional groups. nist.gov A key transformation would be the loss of the ketone carbonyl (C=O) stretching vibration (typically around 1715-1725 cm⁻¹) and the appearance of two new distinct carbonyl stretches: one for the enol acetate ester (around 1755-1770 cm⁻¹) and one for the α,β-unsaturated methyl ester (around 1720-1730 cm⁻¹). Additionally, the formation of the carbon-carbon double bond (C=C) would introduce a new signal around 1650-1680 cm⁻¹. orgchemboulder.comdocbrown.info

UV-Vis Spectroscopy: While less structurally informative than NMR or IR, UV-Vis spectroscopy can be a simple and effective method for reaction monitoring if the reactants, intermediates, or products possess a suitable chromophore. The formation of the conjugated system in this compound may result in a shift in the wavelength of maximum absorbance (λ_max) or an increase in molar absorptivity, which can be correlated with product formation over time.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a primary tool for identifying reaction intermediates, which are often present in low concentrations and have short lifetimes. Techniques such as Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the detection of transient species.

In a potential synthesis of this compound, the reaction may proceed through several intermediates. By coupling a mass spectrometer to the reaction vessel, it is possible to obtain the mass-to-charge ratio (m/z) of these species, providing direct evidence for proposed mechanistic pathways. For instance, the detection of a protonated molecule corresponding to an acetylated intermediate could confirm its role in the reaction sequence.

Interactive Table 2: Potential Intermediates in a Hypothetical Synthesis and Their Expected Mass-to-Charge Ratios (m/z). This table outlines plausible transient species that could be targeted for identification by MS.

| Putative Intermediate | Role in Reaction | Chemical Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) |

| Enol of Methyl Acetoacetate | Nucleophile | C₅H₈O₃ | 116.12 | 117.1 |

| Acetyl-Enol Adduct | Tetrahedral Intermediate | C₇H₁₀O₄ | 158.15 | 159.1 |

| Protonated Carbonyl Intermediate | Electrophilic Species | C₇H₁₁O₄⁺ | 159.15 | 159.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze stable, volatile intermediates after quenching the reaction and derivatizing the sample if necessary. uu.nlnih.gov This provides both the retention time from the GC and the mass spectrum from the MS, offering a high degree of confidence in the identification of the species. jmchemsci.com

Chromatographic Analysis for Reaction Optimization and Purity Assessment in Research Contexts

Chromatography is essential for both optimizing the conditions of a synthesis and for verifying the purity of the final product.

Reaction Optimization: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to quantify the yield of this compound and to detect the formation of byproducts under various reaction conditions. Researchers can systematically vary parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry. Aliquots are taken from each reaction, quenched, and analyzed chromatographically. The resulting data, which typically correlates peak area to concentration, allows for the determination of the optimal conditions to achieve the highest yield and selectivity. researchgate.net

Interactive Table 3: Example of a Reaction Optimization Study for this compound Synthesis Using GC Analysis. This hypothetical data shows how temperature variation can be studied to maximize product yield and minimize byproduct formation.

| Entry | Temperature (°C) | Reaction Time (h) | Reactant Conversion (%) | Product Yield (%) | Byproduct A (%) |

| 1 | 60 | 4 | 75 | 65 | 10 |

| 2 | 80 | 4 | 95 | 88 | 7 |

| 3 | 100 | 4 | 99 | 92 | 7 |

| 4 | 120 | 4 | 100 | 85 | 15 |

Purity Assessment: After the synthesis and purification (e.g., via distillation or column chromatography) of this compound, the same chromatographic methods are employed to assess its final purity. A high-purity sample will ideally show a single major peak in the chromatogram. The area percentage of this peak relative to the total area of all peaks provides a quantitative measure of the compound's purity. unar.ac.id This is a critical step for ensuring the material is suitable for subsequent research applications. The identity of the main peak is confirmed by comparing its retention time to that of a known standard or by using a hyphenated technique like GC-MS.

Future Research Directions and Emerging Paradigms for Methyl 3 Acetoxy 3 Butenoate Chemistry

Development of Highly Selective and Sustainable Catalytic Systems

Future research will undoubtedly focus on the development of highly selective and sustainable catalytic systems for the synthesis and transformation of Methyl 3-(acetoxy)-3-butenoate. The principles of green chemistry, which emphasize waste reduction and the use of environmentally benign processes, will be a guiding force in this area. signicent.comlaxai.com

Key areas of investigation will likely include:

Atom-Economic Catalysis: The development of catalytic systems that maximize the incorporation of all reactant atoms into the final product is a primary goal. For the synthesis of this compound, this could involve catalytic methods for the direct acyloxylation of suitable precursors, avoiding the use of stoichiometric activating agents that generate significant waste. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. solubilityofthings.com Lipases, for instance, are known to catalyze esterification and transesterification reactions with high efficiency and enantioselectivity. mdpi.com Future work could explore the use of engineered lipases for the synthesis of chiral analogues of this compound. A chemo-enzymatic approach, combining enzymatic carboxylic acid reduction with a subsequent Wittig reaction, presents a novel route to α,β-unsaturated esters. nih.gov

Heterogeneous Catalysis: The development of solid-supported catalysts is crucial for sustainable chemical processes as they can be easily separated from the reaction mixture and recycled. For esterification reactions, various heterogeneous acid catalysts such as ion-exchange resins, zeolites, and metal oxides are being explored to replace corrosive and difficult-to-separate homogeneous catalysts. mdpi.com

Photocatalysis: Visible-light-mediated catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. nih.govrsc.org The application of photoredox catalysis could enable novel transformations of this compound, such as radical additions to the double bond or C-H functionalization reactions.

| Catalytic Approach | Potential Application for this compound | Key Advantages |

| Atom-Economic Catalysis | Direct synthesis from simple precursors | High efficiency, reduced waste |

| Biocatalysis | Enantioselective synthesis of chiral derivatives | High selectivity, mild conditions |

| Heterogeneous Catalysis | Sustainable production and purification | Catalyst recyclability, simplified workup |

| Photocatalysis | Novel functionalization reactions | Mild reaction conditions, unique reactivity |

Exploration of Novel Reactivity Modalities in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. nih.govyoutube.comnih.gov The application of these technologies to the chemistry of this compound is a promising area for future research.

Potential applications include:

Improved Synthesis: The synthesis of this compound could be significantly optimized in a flow system. For instance, esterification reactions have been shown to achieve high conversions in short residence times within microreactors, sometimes even without a catalyst due to the high surface-to-volume ratio. researchgate.netresearchgate.net

Hazardous Reactions: Flow chemistry allows for the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time. nih.gov This could enable the exploration of high-energy transformations of this compound that would be too dangerous to perform in a batch reactor.

Multi-step Synthesis: Flow systems can be designed to perform multiple reaction steps sequentially without the need for isolation and purification of intermediates. bme.hu This could be applied to the development of efficient, multi-step syntheses of complex molecules starting from this compound.

Kinetic Studies: Microreactors are excellent tools for studying reaction kinetics due to the precise control over reaction time and temperature. mdpi.com This would allow for a detailed understanding of the reaction mechanisms involved in the transformations of this compound.

| Feature of Flow Chemistry | Benefit for this compound Chemistry |

| Enhanced Heat and Mass Transfer | Increased reaction rates and yields |

| Precise Control of Parameters | Improved selectivity and reproducibility |

| Small Reaction Volumes | Enhanced safety for hazardous reactions |

| Facile Automation | High-throughput screening and optimization |

Integration into Automated Synthesis and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are revolutionizing the way chemical research is conducted. nih.govnih.gov These technologies enable the rapid screening of a large number of reaction conditions to identify optimal parameters, leading to accelerated discovery and development of new synthetic methods. digitellinc.com

The integration of this compound chemistry into these platforms could involve:

Reaction Optimization: HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, temperatures, and other reaction parameters to find the optimal conditions for the synthesis and transformations of this compound. elixir.no

Discovery of New Reactions: By systematically exploring a wide range of reaction space, HTE can lead to the discovery of novel and unexpected reactivity for this compound.

Library Synthesis: Automated synthesis platforms can be employed to generate libraries of derivatives of this compound for applications in materials science or drug discovery.

| Technology | Application to this compound | Expected Outcome |

| High-Throughput Experimentation | Screening of catalysts and reaction conditions | Rapid optimization of synthetic routes |

| Automated Synthesis Platforms | Parallel synthesis of derivatives | Accelerated discovery of new compounds |

| Robotic Systems | Precise liquid handling and reaction setup | Increased reproducibility and efficiency |

Computational Design and Prediction of New Transformations

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of molecules, elucidate reaction mechanisms, and design new catalysts and reactions. researchgate.net

For this compound, computational studies could provide valuable insights into:

Reactivity Prediction: Computational models can predict the most likely sites of nucleophilic or electrophilic attack on the this compound molecule, guiding the design of new reactions. The reactivity of α,β-unsaturated carbonyl compounds is influenced by the electronic nature of the substituents, which can be modeled computationally. researchgate.net

Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, providing a detailed understanding of the reaction mechanism and identifying the rate-determining steps. Studies on the keto-enol tautomerism of related compounds can inform predictions about the behavior of this compound. rsc.org

Catalyst Design: Computational screening can be used to identify promising new catalysts for the synthesis and transformation of this compound. By understanding the interactions between the catalyst and the substrate at the molecular level, more efficient and selective catalysts can be designed.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity and reaction mechanisms |

| Molecular Dynamics (MD) | Simulation of solvent effects and catalyst-substrate interactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions |

Q & A

Q. What are the common synthetic routes for preparing methyl 3-(acetoxy)-3-butenoate, and how can reaction conditions be optimized?

this compound can be synthesized via acetylation of methyl 3-hydroxy-3-butenoate using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Alternatively, transesterification of vinyl acetate with methyl 3-hydroxybutenoate may be employed. Key parameters include temperature control (20–40°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions like hydrolysis . Optimization often involves monitoring by thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., DMAP) to improve yield .

Q. How is the structure of this compound confirmed using spectroscopic methods?

1H-NMR (DMSO-d₆): δ 5.70–5.65 (m, 1H, CH₂=CH), 4.90–4.85 (m, 2H, CH₂OAc), 3.70 (s, 3H, OCH₃), 2.10 (s, 3H, CH₃COO). 13C-NMR confirms ester carbonyl signals at ~170–175 ppm. IR spectroscopy shows C=O stretches at 1740 cm⁻¹ (acetate) and 1720 cm⁻¹ (ester). Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 158 [M]⁺ .

Q. What safety protocols are critical when handling this compound?

The compound is flammable (flash point ~20°C) and may cause skin/eye irritation. Use flame-resistant equipment, fume hoods, and PPE (nitrile gloves, goggles). In case of spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent combustion .

Q. Which purification methods are effective for isolating this compound?

Distillation under reduced pressure (boiling point ~112°C at 760 mmHg) is standard. For higher purity, column chromatography with silica gel and a hexane/ethyl acetate gradient (8:2 to 7:3) resolves impurities. Recrystallization from diethyl ether/hexane mixtures (1:5) yields crystalline products .

Advanced Research Questions

Q. How does this compound function as a dienophile in Diels-Alder reactions?

The electron-deficient α,β-unsaturated ester moiety enhances reactivity as a dienophile. In cycloadditions with electron-rich dienes (e.g., cyclopentadiene), it forms six-membered adducts with high regioselectivity. Reaction kinetics are temperature-dependent (60–80°C optimal), and Lewis acids (e.g., BF₃·Et₂O) accelerate rates by polarizing the dienophile .

Q. What challenges arise in analyzing stereochemical outcomes of Michael additions involving this compound?

Competing pathways (1,2- vs. 1,4-addition) complicate stereocontrol. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) can enforce enantioselectivity. Monitoring via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 95:5) resolves enantiomers, while NOESY NMR confirms spatial arrangements .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

Under acidic conditions (pH < 3), hydrolysis yields methyl 3-hydroxy-3-butenoate and acetic acid. In basic media (pH > 10), saponification produces the sodium salt of 3-butenoic acid. Kinetic studies (UV-Vis at 240 nm) show first-order degradation (t₁/₂ = 2 h at pH 12) .

Q. What strategies mitigate side reactions during cross-coupling of this compound with aryl halides?

Palladium-catalyzed couplings (e.g., Heck reactions) require ligand optimization (e.g., PPh₃ vs. BINAP) to suppress β-hydride elimination. Solvent choice (DMF > toluene) and additive screening (e.g., Ag₂CO₃) improve yields. GC-MS analysis identifies byproducts (e.g., decarboxylated alkenes) for iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.